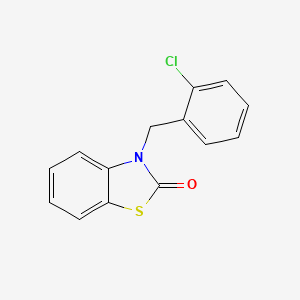![molecular formula C16H14N2O4 B5817933 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate](/img/structure/B5817933.png)
4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenyl acetate group linked to a carbamoylphenyl moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 2-isocyanatobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Carbamoylphenyl)amino]-4-oxobutanoic acid: Shares a similar carbamoylphenyl structure but differs in the functional groups attached.
4-Carboxyphenylboronic acid: Contains a phenyl group with a carboxy and boronic acid functional group, used in different chemical reactions.
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: Similar carbamoyl structure but with a naphthalene ring, used in antimicrobial studies.
Uniqueness
4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[4-[(2-carbamoylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)22-12-8-6-11(7-9-12)16(21)18-14-5-3-2-4-13(14)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFDXHQPGHPYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-{[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5817857.png)
![3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B5817863.png)
![2-(4-Bromophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5817864.png)
![5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL-](/img/structure/B5817872.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)

![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE](/img/structure/B5817901.png)
![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)


![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5817937.png)
METHANONE](/img/structure/B5817941.png)
